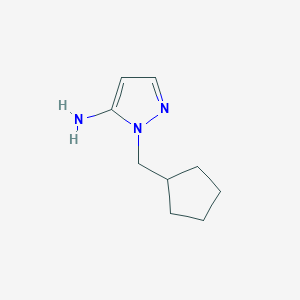

1-(cyclopentylmethyl)-1H-pyrazol-5-amine

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring with a cyclopentylmethyl group attached to one of the carbon atoms in the ring. The exact structure would depend on the position of the cyclopentylmethyl group on the pyrazole ring .

Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially participate in a variety of chemical reactions. Pyrazoles are known to react with electrophiles, and the nitrogen atoms in the ring can act as a nucleophile in certain conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrazoles are generally stable compounds, and the cyclopentylmethyl group would likely make the compound more hydrophobic .

Scientific Research Applications

Green Solvent Applications

“1-(cyclopentylmethyl)-1H-pyrazol-5-amine” is structurally similar to cyclopentyl methyl ether (CPME), a green solvent . Green solvents are less harmful and less toxic than conventional solvents, and they’re instrumental in reducing environmental harm . They’re used in various applications, including biomass conversion and biorefinery .

Production of Cyclopentyl Methyl Ether (CPME)

The production of CPME, a green solvent, involves the use of compounds like "1-(cyclopentylmethyl)-1H-pyrazol-5-amine" . CPME is almost immiscible with water and can be easily regenerated .

Organic Synthesis

Compounds like “1-(cyclopentylmethyl)-1H-pyrazol-5-amine” have seen increased use in organic synthesis . Over the past decade, there has been a significant increase in interest in pyrazole chemistry, primarily driven by the discovery of fascinating properties demonstrated by numerous pyrazole derivatives .

Toxicological Assessment

The toxicological assessment of similar compounds can provide valuable information about their safety. For example, a toxicological assessment of CPME revealed lower body weights in rats exposed to high levels of the compound .

Pharmaceutical Applications

Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Therefore, “2-(cyclopentylmethyl)pyrazol-3-amine” could potentially have similar applications.

Synthetic Approaches

Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . These methods could potentially be applied to “2-(cyclopentylmethyl)pyrazol-3-amine”.

Drug Discovery Research

The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . Therefore, “2-(cyclopentylmethyl)pyrazol-3-amine” could potentially be used in the development of new drugs.

Advances in Pyrazole Derivatives Synthesis

There have been recent advances in the synthesis of pyrazole derivatives . These advances could potentially be applied to “2-(cyclopentylmethyl)pyrazol-3-amine”.

Future Directions

The study and application of pyrazole derivatives is a vibrant field in medicinal chemistry, with many pyrazoles being investigated for their potential as therapeutic agents. The future research on “1-(cyclopentylmethyl)-1H-pyrazol-5-amine” could involve exploring its biological activity and potential uses in medicine .

properties

IUPAC Name |

2-(cyclopentylmethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-9-5-6-11-12(9)7-8-3-1-2-4-8/h5-6,8H,1-4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLVHIRNRFSVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclopentylmethyl)-1H-pyrazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-Bromo-pyridin-3-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1468381.png)

![8-Phenyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1468384.png)